molecular formula C13H18FN B13257049 [(2-Fluorophenyl)methyl](hex-5-en-2-yl)amine

[(2-Fluorophenyl)methyl](hex-5-en-2-yl)amine

Cat. No.: B13257049
M. Wt: 207.29 g/mol
InChI Key: ZUNYZJOQPFIOLW-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methylamine is an organic compound with the molecular formula C13H18FN

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with hex-5-en-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of (2-Fluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluorophenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2-Fluorophenyl)methylamine can be compared with other similar compounds such as:

The uniqueness of (2-Fluorophenyl)methylamine lies in its specific fluorinated structure, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]hex-5-en-2-amine

InChI

InChI=1S/C13H18FN/c1-3-4-7-11(2)15-10-12-8-5-6-9-13(12)14/h3,5-6,8-9,11,15H,1,4,7,10H2,2H3

InChI Key

ZUNYZJOQPFIOLW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NCC1=CC=CC=C1F

Origin of Product

United States

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